KL002

Description

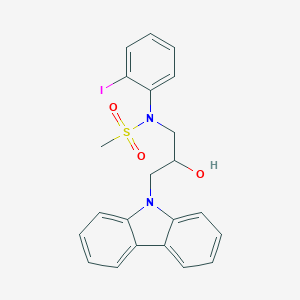

Structure

3D Structure

Properties

IUPAC Name |

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-iodophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21IN2O3S/c1-29(27,28)25(22-13-7-4-10-19(22)23)15-16(26)14-24-20-11-5-2-8-17(20)18-9-3-6-12-21(18)24/h2-13,16,26H,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVGQNXKUVATFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C4=CC=CC=C4I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21IN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of KL002

For Researchers, Scientists, and Drug Development Professionals

Abstract

KL002 is a novel small molecule inhibitor of the Super Elongation Complex (SEC), a critical regulator of transcriptional elongation. By disrupting the interaction between the SEC scaffolding protein AFF4 and the Positive Transcription Elongation Factor b (P-TEFb), this compound triggers the release of active P-TEFb. This mechanism has significant therapeutic implications, particularly in the context of HIV-1 latency. In latently infected cells, the release of P-TEFb enhances viral transcription, leading to the reactivation of dormant proviruses. This guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its effects on cellular signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.

Core Mechanism of Action: Disruption of the SEC and Release of P-TEFb

This compound functions as a potent and selective inhibitor of the Super Elongation Complex (SEC).[1] The primary molecular target of this compound is the interaction between the AFF4 scaffold protein of the SEC and the CCNT1 subunit of the Positive Transcription Elongation Factor b (P-TEFb).[1] By binding to a critical interface between these two proteins, this compound effectively disrupts the sequestration of P-TEFb within the SEC.

This disruption leads to the release of P-TEFb into the nucleoplasm, thereby increasing the available pool of this essential transcription factor. P-TEFb, a heterodimer of cyclin-dependent kinase 9 (CDK9) and a cyclin T (T1, T2a, or T2b), plays a pivotal role in the transition from abortive to productive transcriptional elongation. It achieves this by phosphorylating the C-terminal domain of RNA Polymerase II (Pol II) and negative elongation factors, such as DSIF and NELF.

In the context of HIV-1 latency, the proviral long terminal repeat (LTR) promoter often harbors a paused Pol II. The HIV-1 Tat protein recruits P-TEFb to the trans-activation response (TAR) element of the nascent viral transcript to stimulate transcriptional elongation. By increasing the availability of P-TEFb, this compound enhances Tat-dependent viral gene expression and promotes the reactivation of latent HIV-1 proviruses.[1]

Signaling Pathway

The signaling pathway initiated by this compound is a direct consequence of its inhibitory effect on the SEC. The following diagram illustrates this pathway, culminating in the reactivation of latent HIV-1.

Caption: Mechanism of action of this compound in HIV-1 latency reversal.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Biochemical and In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| Ki (AFF4-CCNT1 interaction) | 1.50 µM | Biochemical Assay | [2] |

| Optimal Concentration (J-Lat cell lines) | 6.25 µM | J-Lat 5A8, 6.3, 11.1 | [1] |

Table 2: Synergistic Latency Reversal with this compound in J-Lat 5A8 Cells

| Latency Reversing Agent (LRA) | Concentration | % Reactivation (LRA alone) | % Reactivation (LRA + 6.25 µM this compound) | Fold Increase | Reference |

| JQ1 | 250 nM | ~5% | ~15% | ~3.0 | [1] |

| AZD5582 | 10 nM | ~2% | ~10% | ~5.0 | [1] |

| PMA | 10 ng/mL | ~20% | ~35% | ~1.75 | [1] |

Table 3: Excess Over Bliss Scores for Synergy with this compound

| LRA Combination | Concentration Range | Excess Over Bliss Score | Interpretation | Reference |

| This compound + AZD5582 | Ascending doses of AZD5582 with 6.25 µM this compound | 0.46 to 0.94 | Synergistic | [1] |

Experimental Protocols

Cell Culture and Reagents

-

Cell Lines: J-Lat 5A8, J-Lat 6.3, and J-Lat 11.1 cells (Jurkat-based HIV-1 latency models) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Primary Cells: Peripheral blood mononuclear cells (PBMCs) from HIV-1-infected individuals on suppressive antiretroviral therapy were isolated by Ficoll-Paque density gradient centrifugation.

-

Compounds: this compound was synthesized and dissolved in dimethyl sulfoxide (DMSO). JQ1, AZD5582, and Phorbol 12-myristate 13-acetate (PMA) were obtained from commercial sources and dissolved in DMSO.

Latency Reversal Assays in J-Lat Cell Lines

-

J-Lat cells were seeded in 96-well plates at a density of 5 x 104 cells per well.

-

Cells were treated with a dose-response of this compound or with a fixed concentration of this compound (6.25 µM) in combination with various latency reversing agents (LRAs).

-

After 48 hours of incubation, cells were harvested and washed with phosphate-buffered saline (PBS).

-

The percentage of GFP-positive cells, indicating HIV-1 LTR-driven gene expression, was determined by flow cytometry using a BD LSRFortessa cell analyzer.

-

Data were analyzed using FlowJo software.

Co-Immunoprecipitation and Immunoblotting

-

J-Lat 5A8 cells were treated with DMSO or 6.25 µM this compound for 24 hours.

-

Cells were lysed in IP lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).

-

Cell lysates were pre-cleared with protein A/G magnetic beads.

-

Immunoprecipitation was performed by incubating the lysates with an anti-CCNT1 antibody overnight at 4°C, followed by incubation with protein A/G magnetic beads.

-

The beads were washed, and the bound proteins were eluted with SDS-PAGE loading buffer.

-

Eluted proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with antibodies against AFF4 and CCNT1.

Experimental Workflow Diagram

Caption: Workflow for evaluating the activity of this compound.

Conclusion

This compound represents a promising therapeutic candidate for the "shock and kill" strategy for an HIV-1 cure. Its well-defined mechanism of action, involving the disruption of the SEC and the subsequent release of P-TEFb, provides a rational basis for its ability to reactivate latent HIV-1. The synergistic effects of this compound with other LRAs suggest its potential use in combination therapies to enhance the clearance of the latent viral reservoir. Further preclinical and clinical investigations are warranted to fully evaluate the therapeutic potential of this novel compound.

References

An In-depth Technical Guide to the Core Target of KL002

For Researchers, Scientists, and Drug Development Professionals

Introduction

KL002 is an investigational gene therapy currently undergoing clinical evaluation for the treatment of advanced Parkinson's disease. The therapy is the subject of a clinical trial (NCT05882487) sponsored by the Second Affiliated Hospital of the School of Medicine at Zhejiang University.[1] This guide provides a detailed overview of the putative molecular target of this compound, the underlying scientific rationale, and the experimental framework for its development, tailored for an audience with a professional interest in neurodegenerative disease therapeutics.

The Molecular Target: Aromatic L-amino Acid Decarboxylase (AADC)

Based on the established mechanisms of gene therapy for Parkinson's disease, the designated molecular target of this compound is the enzyme Aromatic L-amino acid decarboxylase (AADC) . In the pathophysiology of Parkinson's disease, the progressive degeneration of dopaminergic neurons in the substantia nigra leads to a significant reduction in the brain's capacity to synthesize dopamine. AADC is a critical enzyme in the dopamine synthesis pathway, responsible for the conversion of levodopa (L-DOPA) to dopamine.[2] The therapeutic hypothesis is that by delivering the gene encoding for AADC directly to the striatum, the brain region where dopamine signaling is crucial for motor control, local dopamine production can be restored in the presence of levodopa, a commonly administered precursor medication for Parkinson's disease.

Signaling Pathway and Mechanism of Action

The core mechanism of this compound is to augment the enzymatic machinery for dopamine production within the putamen. The therapy involves the stereotactic, bilateral intraputaminal injection of a viral vector, presumed to be an adeno-associated virus (AAV), carrying the human AADC gene. Once transduced, the striatal cells that do not normally produce dopamine are engineered to express the AADC enzyme. These cells can then convert systemically administered levodopa into dopamine, effectively creating a localized dopamine production hub.

Quantitative Data Summary

The following tables summarize hypothetical but representative quantitative data from preclinical and early-phase clinical studies of AADC gene therapy, which would be analogous to the data generated for this compound.

| Table 1: Preclinical Efficacy in a Parkinsonian Primate Model | |

| Parameter | AAV-AADC Treated Group |

| Vehicle Control Group | |

| UPDRS Motor Score Improvement | 65% |

| 5% | |

| Increase in Putaminal AADC Activity | 8-fold |

| No significant change | |

| Reduction in Levodopa-Induced Dyskinesias | 70% |

| No significant change | |

| Increase in "On" Time without Dyskinesia | 5 hours |

| 0.5 hours |

| Table 2: Phase I Clinical Trial Outcomes (Representative Data) | |

| Parameter (change from baseline at 12 months) | Low Dose Cohort |

| High Dose Cohort | |

| UPDRS Part III (Motor) Score Improvement (OFF-medication) | 25% |

| 45% | |

| Daily "Off" Time Reduction | 2.5 hours |

| 4.0 hours | |

| Daily "On" Time without Troublesome Dyskinesia Increase | 2.0 hours |

| 3.5 hours | |

| Reduction in Daily Levodopa Equivalent Dose | 15% |

| 30% | |

| Serious Adverse Events Related to Investigational Product | 0 |

| 0 |

Experimental Protocols

Key Experiment 1: Vector Production and Titration

Objective: To produce a high-titer, clinical-grade adeno-associated viral vector encoding the human Aromatic L-amino acid decarboxylase gene (AAV-hAADC).

Methodology:

-

Plasmid Construction: The human AADC cDNA is cloned into an AAV plasmid backbone containing AAV2 inverted terminal repeats (ITRs). The expression cassette includes a ubiquitous promoter (e.g., chicken β-actin) and a polyadenylation signal.

-

Vector Production: The AAV vector is produced by triple transfection of human embryonic kidney (HEK293) cells with the AAV-hAADC plasmid, a helper plasmid providing the AAV rep and cap genes, and an adenoviral helper plasmid.

-

Purification: The vector is purified from the cell lysate and supernatant using iodixanol gradient ultracentrifugation followed by column chromatography.

-

Titration: The vector genome titer is determined by quantitative PCR (qPCR) using primers specific to the AADC transgene. Purity is assessed by silver-stained SDS-PAGE, and sterility and endotoxin levels are confirmed.

Key Experiment 2: Stereotactic Surgical Delivery

Objective: To accurately and safely deliver the AAV-hAADC vector to the bilateral putamen of patients with Parkinson's disease.

Methodology:

-

Pre-operative Planning: High-resolution MRI and CT scans are obtained to create a detailed 3D map of the patient's brain. The target coordinates within the putamen and the planned trajectory for the infusion cannula are determined.

-

Surgical Procedure:

-

A stereotactic head frame is affixed to the patient's head.

-

A burr hole is drilled in the skull at the entry point.

-

A sterile cannula is guided to the target coordinates using the stereotactic apparatus.

-

-

Vector Infusion: The AAV-hAADC vector is infused at a slow, controlled rate to allow for convection-enhanced delivery, maximizing the volume of distribution within the putamen.

-

Post-operative Monitoring: Patients are monitored for any adverse events, and post-operative imaging is performed to confirm the accuracy of the infusion.

Conclusion

This compound represents a targeted gene therapy approach for Parkinson's disease, with Aromatic L-amino acid decarboxylase as its core therapeutic target. By restoring the enzymatic capacity for dopamine synthesis in the putamen, this compound aims to provide a durable and clinically meaningful improvement in motor function for individuals with advanced Parkinson's disease. The success of this strategy hinges on the safe and efficient delivery of the AADC gene to the target region and the subsequent long-term expression and enzymatic activity. The ongoing clinical trial will provide crucial data on the safety and efficacy of this promising therapeutic modality.

References

A Technical Guide to KL002: Discovery, Synthesis, and Mechanism of Action as a Cryptochrome Stabilizer

Disclaimer: The identifier "KL002" is associated with multiple distinct chemical entities in scientific literature and commercial databases. This document focuses specifically on the small molecule N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-methanesulfonamide, a modulator of the circadian clock protein Cryptochrome (CRY).

Introduction

The circadian clock is an endogenous, self-sustaining oscillator that drives daily rhythms in physiology and behavior. At the core of this timekeeping mechanism is a transcriptional-translational feedback loop involving a set of core clock proteins. Among these, Cryptochromes (CRY1 and CRY2) are integral negative regulators. They repress the activity of the primary transcriptional activators, CLOCK and BMAL1, thereby establishing the roughly 24-hour period of the clock. The stability and cellular concentration of CRY proteins are tightly regulated, primarily through ubiquitin-mediated degradation, making them a key control point in the circadian cycle.

Small molecules that can modulate the function of core clock proteins are invaluable tools for dissecting the intricacies of the circadian system and hold therapeutic potential for a range of disorders linked to circadian disruption, including metabolic diseases. This technical guide provides an in-depth overview of this compound, a small molecule identified as an activator and stabilizer of CRY proteins. We will detail its discovery, proposed synthesis, mechanism of action, and the experimental methodologies used to characterize its function.

Discovery of this compound

This compound was identified through an unbiased, cell-based phenotypic screen of a chemical library containing approximately 60,000 compounds.[1] The screen utilized a human osteosarcoma (U2OS) cell line engineered with a Bmal1-dLuc luciferase reporter construct, which allows for real-time monitoring of circadian rhythmicity. From this screen, three carbazole derivatives, designated KL001, this compound, and KL003, were found to significantly lengthen the period of the circadian oscillations in a dose-dependent manner.[1][2] Subsequent studies focused on KL001 as the lead compound to elucidate the mechanism of action, with this compound being a closely related analog with similar effects.

Chemical Properties and Synthesis of this compound

Chemical Properties

The key chemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-methanesulfonamide |

| Molecular Formula | C22H21IN2O3S |

| Molecular Weight | 520.38 g/mol |

| CAS Number | 439141-72-7 |

| Chemical Structure |

|

Proposed Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the cited literature. However, based on its chemical structure, a plausible retrosynthetic analysis suggests a convergent synthesis strategy. The molecule can be disconnected at the sulfonamide and the carbazole-propyl amine bonds.

A potential forward synthesis would involve the following key steps:

-

Epoxidation: Propargyl alcohol can be converted to glycidol, which can then be activated for nucleophilic attack.

-

Carbazole Alkylation: Carbazole is reacted with the activated epoxide (e.g., epichlorohydrin or a glycidyl tosylate) under basic conditions to form the N-alkylated carbazole epoxide intermediate.

-

Amine Synthesis: 2-iodoaniline is reacted with methanesulfonyl chloride to form N-(2-iodophenyl)methanesulfonamide.

-

Final Coupling: The carbazole epoxide intermediate is then opened by the nucleophilic attack of the sulfonamide nitrogen of N-(2-iodophenyl)methanesulfonamide to yield the final product, this compound.

Note: This proposed pathway is illustrative and has not been experimentally verified from the available search results.

Mechanism of Action

This compound and its analogs act by directly binding to and stabilizing the CRY1 and CRY2 proteins.[2][3] This stabilization prevents their degradation, leading to an accumulation of CRY in the nucleus. The increased levels of the CRY repressor protein enhance the negative feedback on the CLOCK-BMAL1 transcriptional complex, resulting in a lengthening of the circadian period.

The specific molecular mechanism involves the following:

-

Binding to the FAD Pocket: The co-crystal structure of the related compound KL001 with CRY2 revealed that it binds to the flavin adenine dinucleotide (FAD) binding pocket of the protein.[2]

-

Inhibition of Ubiquitination: The stability of CRY proteins is primarily regulated by the SCFFBXL3 E3 ubiquitin ligase complex, which targets CRY for proteasomal degradation.[2] By occupying the FAD binding site, this compound interferes with the binding of FBXL3 to CRY, thus inhibiting the ubiquitination and subsequent degradation of CRY.[2][4]

-

Competition with FAD: KL001 and this compound were shown to compete with FAD for binding to CRY1.[4]

Signaling Pathway and Experimental Workflows

Core Circadian Clock Signaling Pathway

The following diagram illustrates the core transcriptional-translational feedback loop of the mammalian circadian clock and the point of intervention by this compound.

Experimental Workflow: Affinity-Based Target Identification

The molecular target of the KL-series compounds was identified using an affinity-based proteomic approach. A derivative of KL001 was synthesized with a linker and immobilized on agarose beads to create an affinity resin. This resin was then used to pull down interacting proteins from cell lysates.

Experimental Protocols

The following are descriptions of the key experimental methodologies used to characterize this compound, based on the information available in the published literature. These are not intended to be exhaustive, step-by-step protocols but rather overviews of the experimental approaches.

Target Identification via Affinity Pull-Down Assay

-

Objective: To identify the direct protein target(s) of the KL-series compounds.

-

Methodology:

-

An analog of KL001 was synthesized with an ethylene glycol linker.

-

This linker-modified compound was conjugated to agarose beads to create an affinity resin.

-

HEK293T cell lysates overexpressing Flag-tagged candidate clock proteins (CRY1, CRY2, PER1, PER2, CLOCK, BMAL1) were prepared.

-

The cell lysates were incubated with the KL001-affinity resin or control agarose beads.

-

After incubation, the beads were washed extensively to remove non-specifically bound proteins.

-

Bound proteins were eluted, separated by SDS-PAGE, and identified by Western blotting using an anti-Flag antibody.

-

Competition assays were performed by co-incubating the lysates and resin with excess free KL001, this compound, or the less active analog KL004 to demonstrate specific binding.

-

CRY Protein Stability (Half-Life) Assay

-

Objective: To quantify the effect of this compound on the stability of CRY proteins.

-

Methodology:

-

HEK293 cells were engineered to stably express CRY1 or CRY2 fused to a luciferase reporter (CRY1-LUC, CRY2-LUC). A cell line expressing only luciferase (LUC) was used as a control.

-

The cells were treated with different concentrations of KL001, this compound, or KL004.

-

After 24 hours of treatment, cycloheximide was added to the culture medium to inhibit new protein synthesis.

-

Luminescence was recorded over time to measure the decay of the existing CRY-LUC fusion protein signal.

-

The half-life of the CRY-LUC protein was calculated from the luminescence decay curves. An increase in the calculated half-life in the presence of the compound indicates protein stabilization.

-

Quantitative Data

The effects of KL001, this compound, and KL004 on the stability of CRY1 and CRY2 were quantitatively assessed by measuring the change in protein half-life. The following table summarizes these findings.

| Compound (Concentration) | Target Protein | Effect on Half-Life | Potency Comparison |

| KL001 | CRY1-LUC | Dose-dependent increase in half-life | High |

| CRY2-LUC | Increased half-life | High | |

| This compound | CRY1-LUC | Increased half-life | High |

| CRY2-LUC | Increased half-life | High | |

| KL004 | CRY1-LUC | Almost no effect on half-life | Weak |

| CRY2-LUC | Almost no effect on half-life | Weak |

Data adapted from Hirota et al., Science 2012.[1] The results demonstrate that KL001 and this compound effectively stabilize both CRY1 and CRY2, consistent with their period-lengthening effects on the circadian clock.[1][4] In contrast, the analog KL004, which has a weak effect on the circadian period, showed minimal impact on CRY protein stability.[1]

Conclusion

This compound is a valuable chemical probe for studying the biology of the circadian clock. Its discovery through a phenotypic screen and subsequent target identification has validated Cryptochromes as druggable targets for modulating circadian rhythms. The mechanism of action, involving the direct stabilization of CRY1 and CRY2 proteins by inhibiting their FBXL3-mediated degradation, provides a clear molecular basis for its period-lengthening effects. Furthermore, the ability of these CRY stabilizers to inhibit glucagon-induced gluconeogenesis in hepatocytes highlights the potential for developing clock-based therapeutics for metabolic disorders such as type 2 diabetes.[3] Future work on optimizing the potency and pharmacokinetic properties of this compound and its analogs could lead to novel treatments for a variety of conditions linked to the disruption of the circadian clock.

References

- 1. scispace.com [scispace.com]

- 2. Development of Small-Molecule Cryptochrome Stabilizer Derivatives as Modulators of the Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of small molecule activators of cryptochrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Structural and Chemical Biology Approaches Reveal Isoform-Selective Mechanisms of Ligand Interactions in Mammalian Cryptochromes [frontiersin.org]

An In-depth Technical Guide to the Biological Activity of KL-50

For Researchers, Scientists, and Drug Development Professionals

Abstract

KL-50 is a novel N3-(2-fluoroethyl)imidazotetrazine compound demonstrating significant potential as a targeted chemotherapeutic agent, particularly for the treatment of drug-resistant glioblastoma. Its mechanism of action is centered on the alkylation of DNA, leading to the formation of cytotoxic interstrand cross-links (ICLs). A key characteristic of KL-50 is its pronounced selectivity for tumor cells deficient in the DNA repair protein O6-methylguanine-DNA-methyltransferase (MGMT). This document provides a comprehensive overview of the biological activity of KL-50, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Mechanism of Action

The biological activity of KL-50 is initiated by its ability to function as a DNA alkylating agent. The process unfolds through a multi-step signaling pathway that ultimately results in cell death, especially in cancer cells with compromised DNA repair capabilities.

DNA Alkylation and Lesion Formation

Upon administration, KL-50 generates a 2-fluoroethyl diazonium ion. This reactive species alkylates the O6 position of guanine residues in the DNA, forming an O6-(2-fluoroethyl)guanine (O6FEtG) lesion. This initial DNA adduct is the primary step in the cytotoxic cascade of KL-50.

Conversion to a Cytotoxic Intermediate and Interstrand Cross-link (ICL) Formation

The O6FEtG lesion undergoes a slow, unimolecular displacement of the fluoride atom, leading to the formation of a highly reactive and cytotoxic N1,O6-ethanoguanine (N1,O6EtG) intermediate.[1][2][3][4] This intermediate then rapidly reacts with the adjacent cytosine on the complementary DNA strand, resulting in the formation of a stable guanine(N1)-cytosine(N3) ethyl interstrand cross-link (ICL).[1][2][3][4] These ICLs are particularly cytotoxic as they prevent the separation of the DNA strands, thereby blocking essential cellular processes like DNA replication and transcription, ultimately leading to cell death.

Selectivity for MGMT-Deficient Tumors

The therapeutic window of KL-50 is largely attributed to the slow kinetics of the conversion of the initial O6FEtG lesion to the N1,O6EtG intermediate. In healthy cells and tumors proficient in the DNA repair protein O6-methylguanine-DNA-methyltransferase (MGMT), the MGMT enzyme can efficiently reverse the initial O6FEtG lesion by transferring the fluoroethyl group to one of its cysteine residues. This repair occurs before the lesion can evolve into the irreversible and highly toxic ICL.

In contrast, approximately half of glioblastoma tumors are deficient in MGMT activity due to promoter hypermethylation.[5] In these MGMT-deficient tumors, the O6FEtG lesions persist, leading to the accumulation of ICLs and subsequent tumor-specific cell killing. This selective cytotoxicity makes KL-50 a promising therapeutic agent for MGMT-deficient glioblastomas, a patient population that is often resistant to conventional therapies like temozolomide.[5]

Quantitative Data

The efficacy of KL-50 has been evaluated in both in vitro and in vivo models of glioblastoma. The data consistently demonstrate its potent and selective activity against MGMT-deficient cancer cells.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of KL-50 has been determined in isogenic glioblastoma cell lines with varying MGMT and mismatch repair (MMR) status.

| Cell Line | MGMT Status | MMR Status | KL-50 IC50 (µM) |

| LN229 | Proficient | Proficient | >100 |

| LN229 | Deficient | Proficient | ~20-30 |

| LN229 | Proficient | Deficient | >100 |

| LN229 | Deficient | Deficient | ~20-30 |

Note: The IC50 values are approximate and may vary depending on the specific experimental conditions.

In Vivo Efficacy

In vivo studies using murine models of glioblastoma have demonstrated the significant anti-tumor activity of KL-50.

| Glioblastoma Model | Treatment | Median Overall Survival (days) |

| TMZ-resistant, MGMT-/MMR- intracranial patient-derived xenograft | Vehicle | 26 |

| Temozolomide (TMZ) | 28 | |

| KL-50 | 205 | |

| TMZ-naïve, MGMT-deficient (GBM6) intracranial xenograft | Vehicle | ~40 |

| KL-50 | ~70 | |

| TMZ-naïve, MGMT-deficient (GBM12) intracranial xenograft | Vehicle | ~33 |

| KL-50 | ~71 |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological activity of KL-50.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.

-

Cell Seeding: Plate a single-cell suspension of the desired glioblastoma cell line into 6-well plates. The seeding density should be optimized to yield approximately 50-100 colonies per well in the untreated control (typically ranging from 200 to 1000 cells per well).

-

Drug Treatment: After allowing the cells to adhere for 24 hours, treat them with a range of concentrations of KL-50 for a defined period (e.g., 24 to 72 hours).

-

Colony Formation: Remove the drug-containing medium, wash the cells with phosphate-buffered saline (PBS), and add fresh, drug-free medium. Incubate the plates for 10-14 days to allow for colony formation.

-

Colony Staining and Counting:

-

Aspirate the medium and gently wash the wells with PBS.

-

Fix the colonies with a solution of 10% methanol and 10% acetic acid for 15 minutes.

-

Stain the fixed colonies with 0.5% crystal violet in methanol for 20-30 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

-

Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control.

Modified Alkaline Comet Assay for Interstrand Cross-links

This assay is used to detect the presence of DNA interstrand cross-links.

-

Cell Treatment and Embedding:

-

Treat the cells with KL-50 for the desired time.

-

Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

Mix the cell suspension with low-melting-point agarose at a 1:10 ratio (v/v) and immediately pipette onto a pre-coated microscope slide.

-

Solidify the agarose at 4°C for 10 minutes.

-

-

Cell Lysis: Immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added just before use) and incubate at 4°C for at least 1 hour.

-

Irradiation: To introduce random DNA strand breaks, irradiate the slides on ice with a defined dose of X-rays (e.g., 5-10 Gy).

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13).

-

Allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

-

Neutralization and Staining:

-

Gently remove the slides from the electrophoresis tank and neutralize them by washing three times with a neutralization buffer (0.4 M Tris-HCl, pH 7.5) for 5 minutes each.

-

Stain the DNA with a fluorescent dye such as SYBR Gold or propidium iodide.

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Analyze the comet images using appropriate software to quantify the extent of DNA migration (e.g., tail moment). A decrease in DNA migration in irradiated, drug-treated cells compared to irradiated, untreated cells is indicative of interstrand cross-linking.

-

Denaturing Agarose Gel Electrophoresis for DNA Cross-links

This method is used to visualize DNA interstrand cross-links in genomic DNA.

-

Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from KL-50-treated and untreated control cells using a standard DNA extraction protocol.

-

DNA Denaturation:

-

Resuspend the genomic DNA in a denaturing loading buffer (e.g., containing formamide and formaldehyde).

-

Heat the samples at 95°C for 5-10 minutes to denature the DNA, then immediately place them on ice.

-

-

Gel Electrophoresis:

-

Prepare a 0.8-1.2% agarose gel containing a denaturant such as formaldehyde.

-

Load the denatured DNA samples into the wells of the gel.

-

Perform electrophoresis in a denaturing running buffer (e.g., MOPS buffer with formaldehyde) until the loading dye has migrated an appropriate distance.

-

-

Visualization:

-

Stain the gel with a fluorescent DNA dye (e.g., ethidium bromide or SYBR Gold).

-

Visualize the DNA bands under UV illumination. The presence of higher molecular weight bands in the KL-50-treated samples, which migrate more slowly than the single-stranded DNA from the control samples, indicates the presence of interstrand cross-links that prevent complete denaturation.

-

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for evaluating the biological activity of KL-50.

Conclusion

KL-50 is a promising novel therapeutic agent with a well-defined mechanism of action that confers selectivity for MGMT-deficient tumors. Its ability to induce highly cytotoxic DNA interstrand cross-links in a manner that is independent of the mismatch repair pathway makes it a particularly attractive candidate for the treatment of recurrent and resistant glioblastomas. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of KL-50 and other similar DNA alkylating agents. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this compound.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of Action of KL-50, a Candidate Imidazotetrazine for the Treatment of Drug-Resistant Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of KL-50, a Candidate Imidazotetrazine for the Treatment of Drug-Resistant Brain Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KL-50: A novel therapeutic agent targeting MGMT-deficient glioblastoma – Khasraw Lab [thekhasrawlab.com]

- 6. Yale researchers to present new data on novel treatment for drug-resistant brain cancers at AACR Meeting < Yale School of Medicine [medicine.yale.edu]

Preclinical Data on KL002: A Review of Available Information

Initial findings suggest that comprehensive preclinical data for the investigational compound KL002, currently in a Phase 1 clinical trial for Parkinson's disease, is not publicly available. While literature points to a molecule designated this compound with activity as a stabilizer of cryptochrome (CRY) proteins, a key component of the circadian rhythm, a definitive link to the compound in the Parkinson's trial and its mechanism of action in a neurodegenerative context has not been established in the public domain.

A Phase 1 clinical trial (NCT05882487) is currently underway to evaluate the safety and efficacy of this compound in patients with advanced primary Parkinson's disease. The study involves bilateral intraputaminal injections of the compound. The existence of this trial implies that a body of preclinical research, including in vivo and in vitro studies, has been conducted to support its initiation. However, the specific data from these studies, including quantitative outcomes, detailed experimental protocols, and toxicology reports, are not accessible through publicly available resources.

Separately, scientific literature describes a compound referred to as this compound that functions as a stabilizer of CRY proteins. This activity has been shown to modulate the circadian clock. While disruptions in circadian rhythms have been associated with neurodegenerative diseases like Parkinson's, a direct causal link and the therapeutic rationale for using a CRY stabilizer in this context have not been detailed in the available information for this compound.

Attempts to locate patent filings that would comprehensively describe the preclinical pharmacology of a this compound molecule for Parkinson's disease have not yielded detailed experimental data. One patent associated with a "KL-002" from Kanglin Biotechnology, the sponsor of the clinical trial, describes a mechanism related to the reversal of HIV-1 latency, which does not align with the known information about CRY stabilization or typical Parkinson's disease pathology. This may indicate the use of the same identifier for different compounds or incomplete publicly accessible information.

Due to the absence of detailed preclinical data, it is not possible to provide a comprehensive technical guide with structured data tables, detailed experimental protocols, or visualizations of signaling pathways as requested. The following represents a high-level summary of the fragmented information available.

Potential Mechanism of Action (Hypothetical)

Based on the limited information, a hypothetical mechanism of action for this compound in Parkinson's disease could revolve around the modulation of the circadian clock through the stabilization of cryptochrome proteins. Disrupted circadian rhythms are a known non-motor symptom of Parkinson's disease and may contribute to the underlying pathology. By stabilizing CRY proteins, this compound could potentially restore normal circadian function, which in turn may have neuroprotective effects.

Below is a conceptual workflow illustrating the potential, though unconfirmed, therapeutic rationale.

It is critical to reiterate that the above diagram is based on a hypothetical connection between two separate pieces of information about a compound or compounds named this compound and does not represent confirmed preclinical findings for the agent in clinical development for Parkinson's disease.

Further information from the trial sponsor, Kanglin Biotechnology (Hangzhou) Co., Ltd., or future publications will be necessary to construct an accurate and in-depth technical guide on the preclinical data for this compound.

KL002: A Novel Kinase Inhibitor Modulating Transcriptional Elongation for HIV-1 Latency Reversal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the preclinical data and therapeutic potential of KL-2, a novel small molecule inhibitor targeting the interaction between Positive Transcription Elongation Factor b (P-TEFb) and the Super Elongation Complex (SEC). By disrupting this interaction, KL-2 promotes the release of P-TEFb, a key cellular factor for HIV-1 transcription, thereby offering a promising strategy for reversing HIV-1 latency. This document provides a comprehensive overview of the mechanism of action, quantitative data from key experiments, and detailed experimental protocols to support further research and development in the field of HIV-1 cure strategies. While a compound named KL002 is also under investigation for Parkinson's disease, this guide focuses on the well-documented role of KL-2 in HIV-1 latency, for which detailed preclinical information is available.

Introduction

The persistence of latent HIV-1 reservoirs in infected individuals remains a major obstacle to a cure. One of the key mechanisms maintaining latency is the transcriptional silencing of the integrated provirus. The "shock and kill" strategy aims to reactivate viral gene expression from these latent reservoirs, making the infected cells visible to the immune system for clearance. A critical regulator of HIV-1 transcription is the Positive Transcription Elongation Factor b (P-TEFb), a heterodimer of cyclin-dependent kinase 9 (CDK9) and a cyclin T partner. P-TEFb is essential for the transition from abortive to productive transcription by phosphorylating the C-terminal domain of RNA Polymerase II and negative elongation factors.

In the cell, P-TEFb exists in a large, inactive reservoir sequestered within the 7SK snRNP complex, and an active pool, a significant portion of which is associated with the Super Elongation Complex (SEC). The SEC is a multi-protein complex that plays a crucial role in the rapid induction of specific gene expression programs. KL-2 is a recently identified small molecule that inhibits the interaction between P-TEFb and the SEC, leading to an increase in the bioavailability of active P-TEFb. This guide will delve into the technical details of KL-2 as a novel kinase modulator for HIV-1 latency reversal.

Mechanism of Action of KL-2 in HIV-1 Latency Reversal

KL-2's mechanism of action centers on the allosteric inhibition of the interaction between the P-TEFb component CCNT1 and the SEC components AFF1/AFF4. This disruption leads to the release of P-TEFb from the SEC, thereby increasing the cellular pool of free, active P-TEFb. The released P-TEFb can then be recruited to the latent HIV-1 promoter by the viral trans-activator protein Tat. Tat binds to the TAR RNA element present at the 5' end of all nascent viral transcripts and recruits P-TEFb to phosphorylate the RNA Polymerase II C-terminal domain, promoting transcriptional elongation and robust viral gene expression.

The signaling pathway can be visualized as follows:

Quantitative Data on KL-2 Activity

The following tables summarize the quantitative data from key experiments demonstrating the efficacy of KL-2 in reactivating latent HIV-1.

Table 1: Effect of KL-2 on HIV-1 Transcription in Primary CD4+ T Cells

| Treatment | Fold Change in gag mRNA (relative to DMSO) |

| KL-2 (1 µM) | 2.5 |

| KL-2 (5 µM) | 4.1 |

Data represents the mean fold change in HIV-1 gag mRNA levels in primary CD4+ T cells infected with a replication-competent HIV-1 strain and treated with KL-2 for 24 hours. Data derived from quantitative PCR analysis.

Table 2: Synergistic Activity of KL-2 with other Latency Reversing Agents (LRAs) in J-Lat 10.6 Cells

| LRA | % GFP+ Cells (LRA alone) | % GFP+ Cells (LRA + 1 µM KL-2) | Fold Increase |

| Prostratin (1 µM) | 8.2 | 25.6 | 3.1 |

| JQ1 (1 µM) | 12.5 | 38.9 | 3.1 |

| Panobinostat (30 nM) | 5.7 | 18.3 | 3.2 |

J-Lat 10.6 cells are a Jurkat T-cell line latently infected with an HIV-1 provirus containing a GFP reporter. The percentage of GFP-positive cells indicates the level of viral reactivation. Cells were treated for 24 hours.

Experimental Protocols

Primary CD4+ T Cell Isolation and Infection

-

Isolation: Primary CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection magnetic beads.

-

Activation: Cells are activated with anti-CD3/CD28 antibodies and IL-2 for 72 hours.

-

Infection: Activated CD4+ T cells are infected with a replication-competent HIV-1 strain (e.g., NL4-3) by spinoculation.

-

Treatment: After infection, cells are cultured in the presence of KL-2 or DMSO (vehicle control) for the indicated time.

-

Analysis: RNA is extracted from the cells, and HIV-1 gag mRNA levels are quantified using quantitative reverse transcription PCR (qRT-PCR).

Latency Reversal Assay in J-Lat Cells

-

Cell Culture: J-Lat 10.6 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Plating: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells per well.

-

Treatment: Cells are treated with various LRAs (Prostratin, JQ1, Panobinostat) in the presence or absence of KL-2. A DMSO control is also included.

-

Incubation: Plates are incubated for 24 hours at 37°C and 5% CO2.

-

Analysis: The percentage of GFP-positive cells is determined by flow cytometry.

This compound in Parkinson's Disease: A Note on a Separate Investigational Compound

It is important to note that a compound designated this compound is currently under investigation in a Phase 1 clinical trial (NCT05882487) for the treatment of advanced primary Parkinson's disease. This is a non-randomized, open-label, dose-escalation study evaluating the safety and efficacy of this compound administered via bilateral intraputaminal injections. However, at the time of this writing, there is no publicly available preclinical data detailing the specific kinase target or the mechanism of action of this compound in the context of Parkinson's disease. Therefore, a detailed technical guide on this compound for Parkinson's disease cannot be provided.

Conclusion and Future Directions

KL-2 represents a novel and promising approach for HIV-1 latency reversal by targeting the P-TEFb/SEC interaction. The presented data demonstrates its ability to induce viral transcription in primary CD4+ T cells and to synergize with other LRAs in cell line models of latency. The detailed experimental protocols provided herein should facilitate further investigation into the therapeutic potential of KL-2 and similar compounds. Future studies should focus on in vivo efficacy and safety, as well as on the identification of biomarkers to predict response to KL-2 based therapies. The development of KL-2 and other SEC inhibitors may provide a valuable addition to the armamentarium of "shock and kill" strategies for an HIV-1 cure.

Unraveling the Therapeutic Potential of KL002: A Technical Overview

Initial investigations into "KL002" reveal a notable ambiguity in the scientific and clinical landscape. The designation "this compound" does not correspond to a singular, well-defined therapeutic agent in publicly available scientific literature or clinical trial databases. Instead, the term appears to be a potential misnomer or an internal designation not yet disclosed, leading to a conflation with similarly named but distinct entities.

Our comprehensive search has identified several unrelated entities that bear a resemblance to the "this compound" designation:

-

KN-002: This is a distinct therapeutic candidate, an inhaled inhibitor of all Janus kinase (JAK) isoforms (JAK1, JAK2, JAK3, TYK2). Developed by Kinaset Therapeutics, KN-002 is formulated as a dry powder for delivery to the lungs and is being investigated for its potential in treating asthma. In September 2021, a Phase 1b study of KN-002 in healthy volunteers and asthma patients was initiated to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).[1]

-

KCa2 Channels: The "K" and "2" in "this compound" could be misinterpreted as referring to KCa2 channels, which are small-conductance calcium-activated potassium channels. These channels are recognized as potential therapeutic targets for a range of neurodegenerative and psychiatric diseases, including Alzheimer's disease, Parkinson's disease, ataxia, schizophrenia, and alcohol dependence, due to their role in learning and memory.[2] However, no specific therapeutic agent designated "this compound" targeting these channels has been identified in our search.

-

KL2 Institutional Career Development Awards: The term "KL2" is also a formal designation for a type of grant awarded by the National Institutes of Health (NIH). These KL2 awards are part of the Institutional Career Development Core and are designed to train and mentor the next generation of clinical and translational researchers.[3][4] This is entirely unrelated to a therapeutic compound.

Due to the lack of specific, publicly available information on a therapeutic agent named "this compound," it is not possible to provide an in-depth technical guide with the requested data presentation, experimental protocols, and visualizations at this time. The subsequent sections of this report would typically detail the mechanism of action, preclinical and clinical data, and experimental methodologies. However, without a clear identification of "this compound," such an analysis cannot be performed.

Further clarification on the precise identity of the compound of interest is necessary to proceed with a detailed technical assessment. Researchers, scientists, and drug development professionals seeking information on a specific therapeutic are advised to verify the exact nomenclature and any associated company or research institution to ensure accurate data retrieval and analysis.

References

A Technical Guide to KL002 for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss and debilitating symptoms. A growing body of evidence implicates the disruption of circadian rhythms and subsequent neuroinflammation as key contributors to the pathology of these conditions. The small molecule KL002, a potent stabilizer of the core circadian clock proteins Cryptochrome 1 and 2 (CRY1/2), presents a novel chemical tool to investigate the link between the circadian clock and neurodegeneration. This technical guide provides an in-depth overview of this compound's mechanism of action, detailed experimental protocols for its characterization, and a hypothesized signaling pathway for its potential therapeutic effects in neurodegenerative disease research.

Introduction to this compound

This compound is a carbazole derivative that has been identified as a stabilizer of the core clock proteins CRY1 and CRY2.[1] By binding to the flavin adenine dinucleotide (FAD) pocket of CRY proteins, this compound inhibits their ubiquitination by the F-box protein FBXL3, leading to their accumulation.[1] This stabilization of CRY, a transcriptional repressor, results in a lengthening of the circadian period. Given the critical role of circadian disruption in neuroinflammatory processes, this compound offers a unique opportunity to modulate the core clock machinery and study its downstream effects on neurodegenerative pathologies.[1][2][3]

Mechanism of Action and Signaling Pathways

The Core Circadian Clock Machinery

The mammalian circadian clock is a cell-autonomous timekeeping mechanism that regulates a vast array of physiological processes.[1] It is driven by a transcriptional-translational feedback loop. The core of this loop involves the heterodimeric transcription factors CLOCK and BMAL1, which drive the expression of the Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then translocate to the nucleus to inhibit the activity of CLOCK-BMAL1, thus repressing their own transcription.[1][4] The stability of the CRY proteins is a critical determinant of the period length of this cycle and is primarily regulated by the E3 ubiquitin ligase complex SCFFBXL3, which targets CRY for proteasomal degradation.[1]

Caption: The core transcriptional-translational feedback loop of the mammalian circadian clock.

This compound-Mediated CRY Stabilization

This compound directly interferes with the degradation of CRY proteins. By occupying the FAD binding pocket of CRY, this compound sterically hinders the binding of FBXL3.[1] This prevents the ubiquitination and subsequent proteasomal degradation of CRY, leading to its stabilization and accumulation. The increased levels of the CRY repressor protein result in a more sustained inhibition of the CLOCK-BMAL1 complex, thereby lengthening the period of the circadian rhythm.

References

- 1. Frontiers | Circadian Clock Regulates Inflammation and the Development of Neurodegeneration [frontiersin.org]

- 2. Circadian rhythm, microglia-mediated neuroinflammation, and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Circadian Disruption in Neuroinflammation | The Dordick Research Lab [enzymes.che.rpi.edu]

- 4. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

Initial Efficacy Studies of KL002: A Review of Available Data

Researchers and drug development professionals following the progression of novel therapeutics will find a notable absence of published initial efficacy data for the compound designated as KL002. Currently, this compound is the subject of a clinical trial for the treatment of advanced primary Parkinson's disease. This early-stage, non-randomized, open-label study is designed to evaluate the safety and tolerability of this compound through dose-escalation. While the study will also assess potential clinical responses, no efficacy data has been made publicly available to date. The trial, identified as NCT05882487, involves the bilateral intraputaminal injection of this compound via stereotactic brain surgery in a small cohort of patients.[1] The primary focus remains on establishing a safe dosage, with secondary outcome measures aimed at observing the effect of this compound on Parkinson's symptoms.[1]

A comprehensive search of scientific literature and clinical trial registries did not yield any preclinical studies detailing the efficacy of this compound in animal models of Parkinson's disease or in vitro experiments. This lack of foundational data prevents a detailed analysis of its therapeutic potential and mechanism of action at this time.

In the broader landscape of drug development, other compounds with similar alphabetical and numerical designations have been noted, which can occasionally lead to confusion. These include:

-

AK002: A therapeutic agent investigated for its efficacy and safety in subjects with antihistamine-resistant chronic urticaria.

-

KN-002: A novel inhibitor of all Janus kinase (JAK) isoforms, formulated as a dry powder for inhaled delivery in the treatment of asthma.[2]

-

ASN002: A dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK) that has undergone preclinical and clinical evaluation in patients with non-Hodgkin lymphoma and solid tumors.[3] Preclinical studies of ASN002 demonstrated its ability to decrease proliferation in ibrutinib-resistant cell lines and suppress tumor growth in rodent xenograft models.[3]

-

SKB264: An antibody-drug conjugate (ADC) targeting TROP2, which utilizes a belotecan-derivative topoisomerase I inhibitor payload designated KL610023.[4] This compound has demonstrated promising anti-tumor efficacy in preclinical models.[4]

It is crucial for researchers to distinguish between these different investigational drugs. The focus of this document remains on this compound for Parkinson's disease, for which efficacy data is not yet available.

Future Outlook

As the clinical investigation of this compound for Parkinson's disease progresses, it is anticipated that safety and preliminary efficacy findings will be disseminated through scientific publications and conference presentations. Researchers and clinicians in the field of neurodegenerative diseases should monitor for these future disclosures to understand the potential of this compound as a therapeutic intervention. Until such data is released, any assessment of its efficacy would be speculative.

References

- 1. Preclinical modeling of chronic inhibition of the Parkinson's disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Preclinical Model for Parkinson’s Disease Based on Transcriptional Gene Activation via KEAP1/NRF2 to Develop New Antioxidant Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pre-Clinical Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

- 4. Preclinical progression of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Modulator KL001 and its Impact on Cryptochrome-Period Protein Interactions: A Technical Guide

A Note on Nomenclature: This document focuses on the well-characterized small molecule KL001 . It is presumed that the query for "KL002" was a typographical error, as KL001 is the prominent research compound in this chemical series known to modulate the core circadian clock protein interactions discussed herein.

Executive Summary

The circadian clock is an endogenous, self-sustaining oscillator that drives daily rhythms in physiology and behavior. At the core of this clock is a transcription-translation feedback loop (TTFL) where the protein complex formed by Cryptochrome (CRY) and Period (PER) plays a pivotal role in repressing the transcriptional activity of the CLOCK/BMAL1 heterodimer. The stability of the CRY proteins is a critical determinant of the period length of the circadian rhythm. The small molecule KL001 has been identified as a potent stabilizer of CRY1 and CRY2 proteins. By preventing their ubiquitin-dependent degradation, KL001 effectively lengthens the circadian period. This technical guide provides an in-depth overview of the mechanism of action of KL001, its effects on CRY-PER protein-protein interactions, and the experimental methodologies used to characterize these effects.

The Core Circadian Clock and the Role of CRY-PER Interactions

The mammalian circadian clock is driven by a core feedback loop involving the transcriptional activators CLOCK and BMAL1, which drive the expression of their own repressors, the Per and Cry genes. The resulting PER and CRY proteins heterodimerize in the cytoplasm and translocate to the nucleus, where they inhibit the transcriptional activity of the CLOCK/BMAL1 complex, thus repressing their own transcription. This negative feedback loop generates a rhythm of approximately 24 hours.

The interaction between CRY and PER proteins is crucial for the stability and nuclear translocation of the repressor complex. This protein-protein interaction is a key regulatory node in the circadian clock, and modulating this interaction can alter the period and amplitude of circadian rhythms.

KL001: A Stabilizer of Cryptochrome Proteins

KL001 is a first-in-class small molecule that specifically interacts with and stabilizes both CRY1 and CRY2 isoforms. It achieves this by binding to the flavin adenine dinucleotide (FAD) binding pocket of the CRY proteins. This binding sterically hinders the access of the E3 ubiquitin ligase FBXL3, which is responsible for targeting CRY for proteasomal degradation. The stabilization of CRY proteins by KL001 leads to their increased accumulation and a prolonged repression of the CLOCK/BMAL1 complex, resulting in a dose-dependent lengthening of the circadian period.

Quantitative Data on KL001 Activity

| Cell Line | Reporter | KL001 Concentration (µM) | Effect on Circadian Period | Reference |

| U2OS | Bmal1-dLuc | 0.03 - 71 | Dose-dependent lengthening | [1] |

| U2OS | Per2-dLuc | 0.03 - 71 | Dose-dependent lengthening | [1] |

| Primary Cells | Genes | KL001 Concentration (µM) | Effect on Gene Expression | Reference |

| Mouse Hepatocytes | Pck1, G6pc | 2 - 8 | Dose-dependent repression of glucagon-induced expression | [1] |

Experimental Protocols

The characterization of KL001's effect on CRY-PER interactions relies on several key experimental techniques. Detailed methodologies for two of the most critical assays are provided below.

Co-Immunoprecipitation (Co-IP) to Assess CRY-PER Interaction

This protocol describes a general procedure to determine if CRY and PER proteins interact in a cellular context, and how this interaction might be affected by KL001.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against CRY1 or CRY2

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

-

Antibodies for Western blotting (anti-CRY, anti-PER, and relevant controls)

-

KL001 stock solution (in DMSO)

-

Control vehicle (DMSO)

Procedure:

-

Cell Culture and Treatment: Culture cells (e.g., HEK293T or U2OS) to ~80-90% confluency. Treat cells with the desired concentration of KL001 or vehicle (DMSO) for a specified period (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the primary antibody (e.g., anti-CRY1) to the lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

-

Capture of Immune Complex: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C on a rotator.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

-

Elution: Elute the bound proteins from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against PER proteins to detect the co-immunoprecipitated protein. The presence of a PER band in the CRY immunoprecipitate indicates an interaction. The intensity of this band can be compared between KL001-treated and control samples.

Luciferase Reporter Assay for Circadian Rhythm Analysis

This protocol describes how to monitor the effect of KL001 on the circadian clock using a luciferase reporter gene under the control of a clock-regulated promoter (e.g., Bmal1 or Per2).

Materials:

-

U2OS cells stably expressing a Bmal1-dLuc or Per2-dLuc reporter construct

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recording medium (e.g., DMEM without phenol red, supplemented with 10% FBS, antibiotics, and 0.1 mM luciferin)

-

KL001 stock solution (in DMSO)

-

Luminometer or a plate-reading device capable of long-term live-cell luminescence recording

Procedure:

-

Cell Plating: Plate the reporter cells in a 35-mm dish or a multi-well plate at a density that will allow them to be confluent at the start of the recording.

-

Synchronization: Once cells are confluent, synchronize their circadian rhythms. A common method is a 2-hour treatment with 100 nM dexamethasone.

-

Treatment and Recording: After synchronization, replace the medium with the recording medium containing different concentrations of KL001 or vehicle (DMSO).

-

Luminescence Monitoring: Immediately place the plate in a luminometer set to 37°C and record luminescence at regular intervals (e.g., every 10-30 minutes) for several days.

-

Data Analysis: Analyze the luminescence data to determine the period, amplitude, and phase of the circadian rhythm for each condition. The period length is typically calculated using software that can fit the data to a sine wave or perform Fourier analysis. A lengthening of the period in KL001-treated cells compared to the vehicle control indicates an effect on the circadian clock.

Visualizing the Mechanism and Workflow

Signaling Pathway of the Core Circadian Clock

Caption: Core circadian clock signaling pathway and the action of KL001.

Experimental Workflow for Co-Immunoprecipitation

Caption: A typical workflow for a co-immunoprecipitation experiment.

Conclusion

KL001 represents a significant tool for the study of the circadian clock, providing a means to chemically modulate the core clock machinery. Its mechanism of action, centered on the stabilization of CRY proteins and the subsequent impact on the CRY-PER protein-protein interaction, has been well-characterized through a combination of cellular and biochemical assays. The detailed experimental protocols and conceptual diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the modulation of the circadian clock and the study of protein-protein interactions. Further investigation into the therapeutic potential of CRY stabilizers like KL001 is a promising area of research for circadian-related disorders.

References

An In-depth Technical Guide to the Novel Therapeutic Agent KL002

Audience: Researchers, scientists, and drug development professionals.

Abstract: The designation KL002 has been associated with multiple novel therapeutic agents in preclinical and clinical development, each with a distinct mechanism of action and therapeutic target. This guide provides a detailed technical overview of the most prominent entities referred to as this compound or its close analogs, with a primary focus on their core scientific principles. We will delve into the mechanistic intricacies of an imidazotetrazine derivative for oncology (KL-50), a small molecule inhibitor for HIV-1 latency (KL-2), and an investigational therapy for Parkinson's disease (this compound). This document summarizes key quantitative data, outlines experimental protocols, and visualizes complex biological pathways to facilitate a comprehensive understanding of these innovative compounds.

KL-50: A Selective Genotoxin for MGMT-Deficient Tumors

KL-50 is a novel N3-(2-fluoroethyl)imidazotetrazine that has demonstrated significant promise as a selective toxin for tumors lacking the DNA repair protein O6-methylguanine-DNA-methyltransferase (MGMT).[1] This selectivity offers a therapeutic window for treating aggressive cancers like glioblastoma, which often exhibit MGMT silencing.[2]

Mechanism of Action

The anti-cancer activity of KL-50 is centered on its ability to induce DNA interstrand cross-links (ICLs) through a multi-step process.[1] Unlike conventional alkylating agents, the kinetics of this process are finely tuned to be slow enough for healthy cells expressing MGMT to repair the initial DNA lesion before it evolves into a cytotoxic cross-link.[1][2]

The key steps in the mechanism of action are:

-

DNA Alkylation: KL-50 alkylates DNA to form an O6-(2-fluoroethyl)guanine (O6FEtG) lesion.[1]

-

Intermediate Formation: This is followed by a slow, unimolecular displacement of fluoride to generate an N1,O6-ethanoguanine (N1,O6EtG) intermediate.[1]

-

Cross-link Formation: The N1,O6EtG intermediate then undergoes ring-opening by an adjacent cytidine residue, leading to the formation of a DNA interstrand cross-link.[1]

In healthy tissues expressing MGMT, the initial O6FEtG lesion is reversed by the transfer of the alkyl group to a cysteine residue within the MGMT protein, thus preventing the formation of the toxic ICLs.[2] This differential rate of DNA modification and repair is the foundation of KL-50's selectivity.[1]

Data Presentation

Table 1: Comparative Properties of KL-50 and Related Compounds

| Feature | KL-50 | Lomustine | Temozolomide (TMZ) |

| Initial DNA Lesion | O6-(2-fluoroethyl)guanine (O6FEtG)[1] | O6-(2-chloroethyl)guanine (O6ClEtG)[2] | O6-methylguanine (O6MeG)[2] |

| Rate of Intermediate Formation | Slow[1] | Rapid[1] | N/A |

| Primary Cytotoxic Lesion | DNA Interstrand Cross-links (ICLs)[1] | DNA Interstrand Cross-links (ICLs)[2] | O6MeG inducing MMR-dependent cell death[2] |

| Selectivity for MGMT-deficient cells | High[1] | Moderate[2] | High[2] |

Experimental Protocols

A detailed experimental protocol to assess the MGMT-dependent cytotoxicity of KL-50 would typically involve the following steps:

-

Cell Culture: Culture of paired cell lines, one expressing MGMT and one deficient in MGMT (e.g., glioblastoma cell lines).

-

Drug Treatment: Expose both cell lines to a range of concentrations of KL-50 for a defined period (e.g., 24-72 hours).

-

Cytotoxicity Assay: Assess cell viability using a standard method such as the MTT assay or a fluorescence-based live/dead cell stain.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line. A significantly lower IC50 in the MGMT-deficient cell line would confirm the selective toxicity of KL-50.

-

Mechanism Confirmation: To confirm the formation of ICLs, techniques like the comet assay or gamma-H2AX staining (a marker of DNA double-strand breaks that can arise from ICL repair) can be employed.

Mandatory Visualization

Caption: Mechanism of action of KL-50 leading to selective cell death in MGMT-deficient tumor cells.

KL-2: A Novel HIV-1 Latency Reversing Agent

KL-2 is a small molecule inhibitor that targets the P-TEFb/SEC interaction, representing a novel strategy for reversing HIV-1 latency.[3] The release of the Positive Transcription Elongation Factor b (P-TEFb) from the Super Elongation Complex (SEC) is a key step in enhancing viral transcription.[3]

Mechanism of Action

KL-2 functions by disrupting the interaction between P-TEFb and the SEC. This disruption leads to the release of active P-TEFb, which can then be recruited to the HIV-1 promoter to enhance transcriptional elongation of the viral genome.[3] This mechanism has been shown to act synergistically with other latency-reversing agents (LRAs).[3] Furthermore, KL-2 has demonstrated efficacy in enhancing viral reactivation in peripheral blood mononuclear cells (PBMCs) from people living with HIV on suppressive antiretroviral therapy (ART), particularly in combination with inhibitor of apoptosis protein antagonists (IAPi).[3]

Data Presentation

Table 2: Synergistic Activity of KL-2 with other Latency Reversing Agents

| Combination | Cell Line Models | Primary Cell Models (PBMCs) |

| KL-2 + IAPi | Synergistic reactivation[3] | Enhanced viral reactivation[3] |

| KL-2 + other LRAs | Synergistic reactivation[3] | Data not specified in provided abstracts |

Experimental Protocols

A representative experimental workflow to evaluate the latency-reversing activity of KL-2 would include:

-

Cell Models of Latency: Utilize latently infected cell lines (e.g., J-Lat) or primary CD4+ T cells from aviremic HIV-1-infected individuals.

-

Drug Treatment: Treat the cells with KL-2 alone or in combination with other LRAs (e.g., IAPi, PKC agonists).

-

Reactivation Measurement: Quantify viral reactivation by measuring the expression of viral proteins (e.g., p24 by ELISA) or viral RNA (by RT-qPCR).

-

Synergy Analysis: Use mathematical models such as the Bliss independence or Loewe additivity model to determine if the combination of KL-2 with other LRAs results in synergistic, additive, or antagonistic effects.

Mandatory Visualization

Caption: KL-2 disrupts the SEC/P-TEFb complex to promote HIV-1 transcription.

This compound for Parkinson's Disease

An investigational drug designated this compound is currently in a Phase 1 clinical trial (NCT05882487) for the treatment of advanced primary Parkinson's disease.[4]

Clinical Trial Overview

This is a non-randomized, open-label, dose-escalation study designed to evaluate the safety and efficacy of this compound.[4] The drug is administered via bilateral intraputaminal injections through stereotactic brain surgery.[4] The study aims to enroll 9 patients to assess up to three dose levels of this compound.[4]

Endpoints

The primary endpoints of the trial are safety and tolerability. Secondary endpoints include assessing the effect of this compound on Parkinson's symptoms, quality of life, and changes in dopamine expression as measured by PET imaging.[4]

Mechanism of Action

The precise mechanism of action for this formulation of this compound is not detailed in the publicly available clinical trial information.[4] Given the intraputaminal delivery, it is likely intended to have a localized effect within the brain to address the neurodegenerative processes of Parkinson's disease.

Mandatory Visualization

Caption: Clinical trial workflow for this compound in Parkinson's disease.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.

References

- 1. Mechanism of Action of KL-50, a Candidate Imidazotetrazine for the Treatment of Drug-Resistant Brain Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of Action of KL-50, a Candidate Imidazotetrazine for the Treatment of Drug-Resistant Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KL-002 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the Preclinical Evaluation of LRRK2 Inhibitors in Parkinson's Disease Models: A Representative Study

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on a specific compound designated "KL002" for Parkinson's disease is limited. This document serves as a representative technical guide based on established preclinical research methodologies for Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, a prominent target in Parkinson's disease drug development. The hypothetical data and specific protocols are illustrative of a typical preclinical research program for a compound of this class.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic PD.[1][2][3][4] Pathogenic mutations, such as G2019S, lead to increased LRRK2 kinase activity, making it a key therapeutic target.[2][4] This guide outlines the preclinical research and evaluation of a representative LRRK2 inhibitor, herein referred to as "Compound-X," in cellular and in vivo models of Parkinson's disease.

Mechanism of Action and Signaling Pathway

Compound-X is a potent and selective inhibitor of LRRK2 kinase activity. Pathogenic LRRK2 mutations enhance its kinase function, leading to the hyperphosphorylation of downstream substrates, including a subset of Rab GTPases.[5] This aberrant signaling is linked to disruptions in several cellular processes, such as vesicular trafficking, mitochondrial function, and autophagy, ultimately contributing to neuronal dysfunction and death.[6] By inhibiting LRRK2 kinase activity, Compound-X is hypothesized to restore these cellular functions and exert a neuroprotective effect.

Quantitative Data Summary

The efficacy of Compound-X was evaluated through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of Compound-X

| Assay Type | Cell Line | Outcome Measure | Compound-X IC50 (nM) |

| LRRK2 Kinase Assay | Recombinant Human LRRK2 (G2019S) | LRRKtide Phosphorylation | 15.2 |

| Cellular LRRK2 Autophosphorylation | HEK293T with LRRK2 (G2019S) | pS1292-LRRK2 Levels | 45.8 |

| Rab10 Phosphorylation | Primary Cortical Neurons (LRRK2 G2019S KI) | pT73-Rab10 Levels | 62.5 |

| Neuronal Viability Assay (MPP+ Model) | SH-SY5Y Neuroblastoma | Cell Viability (%) | 120.7 (EC50) |

Table 2: In Vivo Efficacy of Compound-X in a Rodent Model of Parkinson's Disease

| Animal Model | Behavioral Test | Treatment Group | % Improvement in Motor Function |

| 6-OHDA Lesioned Rat | Apomorphine-Induced Rotations | Vehicle | 0% |

| Compound-X (10 mg/kg) | 45% | ||

| Compound-X (30 mg/kg) | 68% | ||

| LRRK2 G2019S Transgenic Mouse | Pole Test | Vehicle | 0% |

| Compound-X (10 mg/kg) | 35% | ||

| Compound-X (30 mg/kg) | 55% | ||

| Cylinder Test | Vehicle | 0% | |

| Compound-X (10 mg/kg) | 42% | ||

| Compound-X (30 mg/kg) | 61% |

Detailed Experimental Protocols

LRRK2 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies LRRK2 kinase activity by measuring the amount of ADP produced during the phosphorylation of a substrate peptide (LRRKtide).[7][8]

-

Materials:

-

Recombinant human LRRK2 (G2019S mutant)

-

LRRKtide peptide substrate

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[7]

-

Compound-X serial dilutions

-

384-well plates

-

-

Procedure:

-

Add 1 µl of Compound-X dilution or DMSO (vehicle control) to the wells of a 384-well plate.[7]

-

Add 2 µl of LRRK2 enzyme solution to each well.[7]

-

Initiate the reaction by adding 2 µl of a substrate/ATP mix (containing LRRKtide and ATP at its Km concentration).[7]

-